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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

Cat. No.: B078035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and

potential applications of the heterocyclic compound 1-(4-Nitrophenyl)azepane. Due to the

limited availability of detailed experimental data in publicly accessible literature, this guide

combines established synthetic principles with known properties of analogous structures to

offer a thorough resource for researchers.

Introduction
1-(4-Nitrophenyl)azepane is a nitroarene compound featuring a saturated seven-membered

azepane ring attached to a 4-nitrophenyl group. The azepane ring is a significant structural

motif in numerous biologically active compounds and approved drugs, valued for its flexible yet

constrained scaffold that can be tailored to interact with various biological targets.[1] The

presence of the strongly electron-withdrawing nitro group on the phenyl ring significantly

influences the molecule's chemical reactivity and is a common feature in compounds with a

wide range of biological activities, including antimicrobial and anticancer properties.[1] This

guide details the primary synthetic route to 1-(4-Nitrophenyl)azepane, compiles its known and

predicted physicochemical properties, and discusses its potential in medicinal chemistry.

Synthesis of 1-(4-Nitrophenyl)azepane
The principal and most effective method for synthesizing 1-(4-Nitrophenyl)azepane is through

a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement
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of a leaving group on an aromatic ring by a nucleophile. In this case, the nitrogen atom of the

azepane ring acts as the nucleophile, attacking the electron-deficient aromatic ring of a 4-

nitrohalobenzene. The nitro group in the para position is crucial as its strong electron-

withdrawing nature activates the ring towards nucleophilic attack.

A general workflow for this synthesis is depicted below:
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Starting Materials:
- Azepane

- 4-Nitrohalobenzene (e.g., 4-Fluoronitrobenzene)

Reaction Setup:
- Dissolve reactants in a polar aprotic solvent (e.g., DMF or DMSO).

- Add a base (e.g., K2CO3 or Et3N).

1. Mixing

Reaction Execution:
- Heat the mixture (e.g., 80-120 °C).
- Monitor reaction progress by TLC.

2. Heating

Work-up:
- Cool the reaction mixture.

- Quench with water.
- Extract with an organic solvent (e.g., Ethyl Acetate).

3. Isolation

Purification:
- Dry the organic layer.

- Concentrate under reduced pressure.
- Purify by column chromatography.

4. Purification

Characterization:
- Obtain 1H NMR, 13C NMR, IR, and Mass Spectra.

- Determine melting point.

5. Analysis

Final Product:
1-(4-Nitrophenyl)azepane

Click to download full resolution via product page

A generalized workflow for the synthesis of 1-(4-Nitrophenyl)azepane.
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Experimental Protocol (Representative)
While a specific detailed protocol for 1-(4-Nitrophenyl)azepane is not readily available in the

literature, the following procedure is based on general methods for SNAr reactions involving

similar substrates.

Materials:

Azepane

4-Fluoronitrobenzene (preferred over 4-chloronitrobenzene due to the higher reactivity of the

fluoride leaving group in SNAr)

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Hexane

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of azepane (1.2 equivalents) in anhydrous DMF, add potassium

carbonate (2.0 equivalents).

Add 4-fluoronitrobenzene (1.0 equivalent) to the mixture.

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

ethyl acetate in hexane to afford 1-(4-Nitrophenyl)azepane as a solid.

Physicochemical Properties
The known and predicted properties of 1-(4-Nitrophenyl)azepane are summarized in the

tables below.

Identifier Value Source

IUPAC Name 1-(4-nitrophenyl)azepane [2]

CAS Number 13663-23-5 [1][2]

Molecular Formula C₁₂H₁₆N₂O₂ [2]

Molecular Weight 220.27 g/mol [1][2]

InChIKey
WXAAQKMTSQDMII-

UHFFFAOYSA-N
[1][2]

Property Value Notes

Melting Point Not explicitly reported.

Analogous nitroaryl-azepanes

have melting points in the

range of 60–61°C.[1]

Boiling Point Not reported.

Solubility
Soluble in polar aprotic

solvents like DMF and DMSO.
Based on reaction conditions.

Spectroscopic Data
While experimentally obtained spectra are not widely published, predicted and typical

spectroscopic features are presented below. PubChem indicates the availability of spectra from
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commercial sources.[2]

Technique Predicted/Typical Data

¹H NMR
Aromatic protons: δ 7.2–8.3 ppm. Azepane ring

protons: δ 1.5–3.5 ppm.[1]

¹³C NMR
Carbon attached to the nitro group: ~147 ppm.

Azepane carbons: 25–55 ppm.[1]

IR (Infrared)

Strong absorptions for the nitro (NO₂) group:

symmetric stretch at 1300-1370 cm⁻¹ and

asymmetric stretch at 1500-1560 cm⁻¹.

Aromatic C-H stretching: >3000 cm⁻¹. Aromatic

C=C stretching: 1450-1600 cm⁻¹.[1]

Mass Spec (MS) Expected [M+H]⁺ at m/z = 221.1285.

Biological Properties and Potential Applications
Specific biological activity and signaling pathway data for 1-(4-Nitrophenyl)azepane are not

extensively documented in the public domain. However, the structural motifs present in the

molecule suggest several areas of potential interest for drug discovery and development.

The azepane ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-

approved drugs with a wide range of therapeutic applications, including anticancer,

antibacterial, and antiviral agents.[1] Its seven-membered structure provides a desirable level

of conformational flexibility, allowing for optimal interactions with biological targets.[1]

The 4-nitrophenyl group is a known pharmacophore that can impart a variety of biological

activities. Nitroaromatic compounds are components of several established drugs and are

known to exhibit antimicrobial and anticancer properties, often through mechanisms involving

bioreduction of the nitro group.

Given these characteristics, 1-(4-Nitrophenyl)azepane serves as a valuable building block for

the synthesis of more complex molecules with potential therapeutic value. Further

functionalization, for example, through the reduction of the nitro group to an amine, provides a

key intermediate for the generation of a library of derivatives for biological screening.[1]
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1-(4-Nitrophenyl)azepane
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Reduction of Nitro Group
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1-(4-Aminophenyl)azepane

Functionalization

Library of Bioactive
Azepane Derivatives

Screening for
Therapeutic Activity

Potential Applications:
- Anticancer Agents

- Antimicrobial Agents
- CNS-active Compounds

Click to download full resolution via product page

Logical flow of 1-(4-Nitrophenyl)azepane in drug discovery.

Conclusion
1-(4-Nitrophenyl)azepane is a readily accessible compound through Nucleophilic Aromatic

Substitution. While detailed experimental and biological data are sparse in the public domain,

its structural components—the privileged azepane scaffold and the pharmacologically relevant

nitroaromatic group—make it a compound of significant interest for medicinal chemists. It

serves as a valuable starting material for the synthesis of novel derivatives with a wide range of
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potential therapeutic applications. Further research is warranted to fully elucidate the

physicochemical and biological properties of this compound and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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